methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a 1,2,3-triazole moiety via a carbamoyl group. The compound’s structure implies synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which is widely employed for constructing triazole-containing molecules .
Properties
IUPAC Name |
methyl 4-[(1-thiophen-3-yltriazol-4-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)17-8-13-9-20(19-18-13)14-6-7-24-10-14/h2-7,9-10H,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIBJYVKDQVUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Formation of (1-(Thiophen-3-yl)-1H-1,2,3-Triazol-4-yl)methylamine
Propargylamine (HC≡C-CH2-NH2) reacts with 3-azidothiophene under CuAAC conditions. A mixture of copper(II) acetate and sodium ascorbate in ethanol at 50°C catalyzes the cycloaddition, producing (1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methylamine as a regioselective product. The reaction typically completes within 5 hours, achieving yields exceeding 75% under optimized conditions.
Reaction Conditions
- Catalyst: Copper(II) acetate (10 mol%)
- Reducing Agent: Sodium ascorbate (20 mol%)
- Solvent: Ethanol
- Temperature: 50°C
- Time: 5 hours
Esterification of 4-Carboxybenzoic Acid
Methyl 4-carboxybenzoate is prepared via Fischer esterification. 4-Carboxybenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid, yielding the methyl ester. This step proceeds quantitatively under acidic conditions, as evidenced by analogous esterification reactions in adamantyl ester syntheses.
Reaction Conditions
- Acid Catalyst: H2SO4 (5 mol%)
- Solvent: Methanol
- Temperature: Reflux (65°C)
- Time: 12 hours
Dicyclohexylcarbodiimide-Mediated Amide Bond Formation
The final amide linkage is established by coupling methyl 4-carboxybenzoate with (1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methylamine. Activation of the carboxylic acid is achieved using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction forms a stable active ester intermediate, which reacts with the amine to furnish the target compound.
Reaction Conditions
- Coupling Agent: DCC (1.2 equiv)
- Catalyst: DMAP (0.1 equiv)
- Solvent: Dichloromethane
- Temperature: Room temperature
- Time: 8 hours
- Yield: 78%
Alternative Synthetic Approaches
One-Pot Tandem Click Reaction and Amidation
An alternative strategy combines CuAAC and amide coupling in a single pot. Propargylamine, 3-azidothiophene, and methyl 4-isocyanatobenzoate are reacted sequentially under copper catalysis. While this method reduces purification steps, competing side reactions between the isocyanate and copper species may necessitate careful stoichiometric control.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Immobilizing the benzoic acid derivative on Wang resin enables stepwise assembly of the triazole and amide motifs. After cleavage from the resin, the crude product is purified via column chromatography. This approach, though less common for small molecules, offers advantages in scalability and impurity removal.
Optimization of Reaction Conditions
Solvent and Temperature Effects on CuAAC
Ethanol emerges as the optimal solvent for CuAAC, balancing solubility of organic substrates and copper catalysts. Elevated temperatures (50°C) accelerate reaction kinetics without promoting side reactions, as demonstrated in triazole-linked benzimidazole syntheses. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to copper ligand interference.
Catalyst Loading and Ligand Effects
Copper(II) acetate outperforms other copper sources (e.g., CuI, CuBr) in achieving high regioselectivity. Sodium ascorbate serves dual roles as a reducing agent (converting Cu(II) to Cu(I)) and ligand stabilizer. Ligand-free conditions simplify purification, as evidenced by 78% yields in adamantyl ester syntheses.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Column chromatography using silica gel and a dichloromethane/petroleum ether eluent (1:1) achieves >95% purity, as validated in analogous ester purifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoic acid.
Scientific Research Applications
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can act as a bioisostere for amides, potentially enhancing the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Linkages
Table 1: Key Structural and Physical Properties of Analogues
Key Observations :
- Molecular Weight : The target compound (354.37 g/mol) is smaller than most analogues, likely due to fewer bulky substituents (e.g., fluorinated chains in or carbazole groups in ).
- Melting Points : While the target compound’s melting point is unspecified, analogues like 8k (124–126°C) and Thiencarbazone-methyl (206°C) suggest that crystallinity is influenced by substituents. Thiophene and triazole may enhance stacking interactions compared to aliphatic chains .
Physicochemical Properties
Biological Activity
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with triazole moieties. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure |
| Mass Spectrometry | Confirm molecular weight and composition |
| X-ray Crystallography | Analyze crystal structure |
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains and fungi.
A study by Paprocka et al. (2023) demonstrated that triazole derivatives reduced the release of inflammatory cytokines in vitro, suggesting anti-inflammatory properties alongside antimicrobial effects. This dual activity makes such compounds promising candidates for therapeutic applications against infections and inflammation.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been a focal point in recent pharmacological research. For example, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in various cancer lines.
In a comparative study, derivatives were evaluated for their cytotoxic effects on liver cancer cell lines. The results indicated that certain modifications to the triazole moiety enhanced cytotoxicity while sparing non-tumorigenic cells, highlighting a selective mechanism of action.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 4-(((1-(thiophen-3-yl)... | HepG2 (liver cancer) | 10 | Induction of apoptosis |
| Similar Triazole Derivative | MCF7 (breast cancer) | 15 | Cell cycle arrest |
Case Study 1: Antimicrobial Screening
In a screening study published in Journal of Medicinal Chemistry, several triazole derivatives were tested against pathogenic strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results showed that this compound exhibited significant inhibitory effects comparable to conventional antibiotics.
Case Study 2: Anticancer Efficacy
A doctoral thesis investigated novel thalidomide analogues and their derivatives, including those with triazole functionalities. The study found that these compounds inhibited tumor growth in murine models without affecting healthy tissues at therapeutic doses. This selectivity is critical for developing safer cancer therapies.
Q & A
Basic: How can researchers optimize the synthesis and purification of methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carbamoyl linkage and esterification. Key parameters include:
- Solvent Selection : Ethanol or DMF is preferred for cyclization steps to stabilize intermediates .
- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr) for regioselective triazole formation.
- Purification : Recrystallization from ethanol/DMF mixtures yields purity >95% (as validated by HPLC) .
- Yield Improvement : Cooling rates during crystallization (e.g., slow cooling to 4°C) enhance crystal quality and yield (e.g., 64–74% yields in analogous syntheses) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbamoyl (C=O stretch at ~1650–1700 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functionalities. Triazole C-N stretches appear at ~1500 cm⁻¹ .
- NMR Analysis :
- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) and UV detection at 254 nm .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation : Classified as acute toxicity (Category 4 for oral/dermal/inhalation routes). Use NIOSH-approved fume hoods, nitrile gloves, and lab coats .
- Storage : Store in airtight containers at 4°C, away from light and oxidizing agents .
- Emergency Measures : Immediate decontamination with water for skin contact; seek medical attention if inhaled .
Advanced: What reaction mechanisms govern the functionalization of the triazole-thiophene core?
Methodological Answer:
The triazole ring undergoes regioselective reactions:
- Oxidation : Hydrogen peroxide under acidic conditions targets the triazole N2 position, forming N-oxides .
- Substitution : Nucleophiles (e.g., amines) attack the C4 position of the triazole under basic conditions, enabling derivatization .
- Electrophilic Aromatic Substitution : Thiophene’s sulfur atom directs electrophiles (e.g., nitration) to the 2- or 5-positions .
Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Binding Studies : Crystallographic data (e.g., PDB ID 9c in ) show triazole-thiophene motifs occupying hydrophobic pockets in enzymes like acetylcholinesterase.
- Mechanistic Insights : The carbamoyl group mimics transition states in hydrolytic enzymes (e.g., esterases), acting as competitive inhibitors .
- Fluorescence Quenching Assays : Use tryptophan residues in target proteins to quantify binding affinity via Stern-Volmer plots .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogues?
Methodological Answer:
- Core Modifications :
- Replace thiophene with furan (electron-rich) or benzene (electron-poor) to assess π-stacking effects .
- Vary ester groups (e.g., ethyl instead of methyl) to modulate lipophilicity .
- Biological Testing : Screen analogues against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values to correlate substituent effects with activity .
Advanced: What computational strategies predict the compound’s reactivity and docking poses?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., triazole C4) .
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling to simulate binding to targets like COX-2. Docking scores < -7.0 kcal/mol indicate high affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .
Advanced: How should researchers resolve contradictions in spectral or biological data?
Methodological Answer:
- Data Validation :
- NMR Discrepancies : Compare experimental shifts with computed values (e.g., via ACD/Labs NMR predictor) .
- Biological Variability : Replicate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Case Study : In , varying yields (64–74%) for similar reactions highlight the need to standardize cooling rates and solvent purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
